molecular formula C21H24O2S2 B14330075 2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]octane CAS No. 106672-61-1

2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]octane

Cat. No.: B14330075
CAS No.: 106672-61-1
M. Wt: 372.5 g/mol
InChI Key: OQUBZKYWGUFGOM-UHFFFAOYSA-N
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Description

“2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[25]octane” is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]octane” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzenesulfinyl chloride and phenylsulfanyl ethyl derivatives. These intermediates are then subjected to spirocyclization reactions under controlled conditions to form the final spirocyclic structure. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as chromatography and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

“2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]octane” can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to sulfone under the influence of strong oxidizing agents.

    Reduction: The sulfinyl group can be reduced to sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of sulfide derivatives

    Substitution: Formation of various substituted spirocyclic compounds

Scientific Research Applications

“2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Potential use in studying biological pathways involving sulfur-containing compounds.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of “2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]octane” would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfinyl and sulfanyl groups could play a crucial role in these interactions, influencing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]heptane
  • 2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]nonane

Uniqueness

“2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]octane” is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. The presence of both sulfinyl and sulfanyl groups further enhances its reactivity and potential for diverse applications.

Properties

CAS No.

106672-61-1

Molecular Formula

C21H24O2S2

Molecular Weight

372.5 g/mol

IUPAC Name

2-(benzenesulfinyl)-2-(2-phenylsulfanylethyl)-1-oxaspiro[2.5]octane

InChI

InChI=1S/C21H24O2S2/c22-25(19-12-6-2-7-13-19)21(20(23-21)14-8-3-9-15-20)16-17-24-18-10-4-1-5-11-18/h1-2,4-7,10-13H,3,8-9,14-17H2

InChI Key

OQUBZKYWGUFGOM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(O2)(CCSC3=CC=CC=C3)S(=O)C4=CC=CC=C4

Origin of Product

United States

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